molecular formula C12H14N2O3 B2770117 Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 2108156-28-9

Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B2770117
CAS No.: 2108156-28-9
M. Wt: 234.255
InChI Key: KGCQJCBFNULGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate: is a synthetic organic compound belonging to the dihydropyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a pyridine ring with various functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, with a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reagents are fed into the reactor at controlled rates, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a calcium channel blocker. Dihydropyridine derivatives are known to interact with calcium channels in cell membranes, which can influence cellular processes such as muscle contraction and neurotransmitter release.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects. Calcium channel blockers are used to treat conditions like hypertension, angina, and certain arrhythmias. Research into this compound and its derivatives aims to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Its chemical properties make it suitable for a wide range of applications, from drug development to material science.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: Similar to amlodipine, used for treating high blood pressure and angina.

Uniqueness

Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group, cyano group, and ester functionality allows for a wide range of chemical modifications, making it a valuable compound for research and development in various fields.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of complex molecules and the development of new therapeutic agents. Continued research into this compound and its derivatives holds promise for advancing our understanding and treatment of various medical conditions.

Properties

IUPAC Name

methyl 6-tert-butyl-3-cyano-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)9-5-7(11(16)17-4)8(6-13)10(15)14-9/h5H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCQJCBFNULGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=O)N1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.